DOTA-(t-Butyl)3-PEG5-azide

PET Imaging Gallium-68 Chelator Comparison

DOTA-(t-Butyl)3-PEG5-azide is a heterobifunctional construct comprising a 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) macrocycle protected as its tris(tert-butyl) ester, a hydrophilic pentaethylene glycol (PEG5) spacer, and a terminal azide moiety for bioorthogonal conjugation. The t-butyl ester protection of the DOTA carboxylates serves to enhance organic solubility and prevent premature metal chelation during multi-step synthetic manipulations.

Molecular Formula C40H76N8O12
Molecular Weight 861.1 g/mol
Cat. No. B1192581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDOTA-(t-Butyl)3-PEG5-azide
SynonymsDOTA-(t-Butyl)3-PEG5-azide
Molecular FormulaC40H76N8O12
Molecular Weight861.1 g/mol
Structural Identifiers
InChIInChI=1S/C40H76N8O12/c1-38(2,3)58-35(50)31-46-14-12-45(30-34(49)42-10-20-53-22-24-55-26-28-57-29-27-56-25-23-54-21-11-43-44-41)13-15-47(32-36(51)59-39(4,5)6)17-19-48(18-16-46)33-37(52)60-40(7,8)9/h10-33H2,1-9H3,(H,42,49)
InChIKeyZAFZQMAHXFLVMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DOTA-(t-Butyl)3-PEG5-azide: Procurement Guide for Bifunctional Chelator-Linkers in Click Radiochemistry


DOTA-(t-Butyl)3-PEG5-azide is a heterobifunctional construct comprising a 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) macrocycle protected as its tris(tert-butyl) ester, a hydrophilic pentaethylene glycol (PEG5) spacer, and a terminal azide moiety for bioorthogonal conjugation . The t-butyl ester protection of the DOTA carboxylates serves to enhance organic solubility and prevent premature metal chelation during multi-step synthetic manipulations . This reagent is specifically designed to enable copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions for the site-specific radiolabeling of targeting vectors with diagnostic (e.g., 68Ga, 64Cu) or therapeutic (e.g., 177Lu) radiometals [1].

Procurement Risk Alert: Why DOTA-(t-Butyl)3-PEG5-azide Cannot Be Interchanged with DOTA-azide or NOTA-based Analogs


Procurement of a 'DOTA-azide' or 'NOTA-PEG-azide' as a generic substitute for DOTA-(t-Butyl)3-PEG5-azide introduces substantial risk to synthetic workflow and final tracer quality. Unprotected DOTA-azide variants are incompatible with many orthogonal conjugation chemistries due to their free carboxylates, which can chelate trace metals prematurely and cause aggregation . While NOTA-based chelators (e.g., NOTA-PEG-azide) are often perceived as equivalent, direct comparative studies demonstrate that NOTA forms thermodynamically less stable complexes with therapeutic radiometals like 177Lu, leading to significant in vivo decomplexation and off-target accumulation, a failure mode not observed with DOTA-based constructs [1]. Furthermore, the specific PEG5 spacer length in this compound is non-arbitrary; studies on DOTA-conjugated peptide dimers reveal that linker length profoundly alters both in vivo biodistribution and tumor-targeting pharmacokinetics [2].

Quantitative Differentiator Evidence: DOTA-(t-Butyl)3-PEG5-azide vs. In-Class Analogs


68Ga Radiolabeling Efficiency: DOTA-based Chelators vs. NOTA and TRAP Alternatives

In a comparative study of 68Ga labeling efficiency, DOTA-peptide conjugates, which share the core chelating moiety of the target compound, demonstrated a specific activity (AS) of approximately 250 GBq/μmol. This was 20-fold lower than the AS achieved by TRAP-based chelators and 10-fold lower than NOTA-based chelators under identical automated labeling conditions [1]. While NOTA and TRAP offer higher AS, DOTA remains the only clinically validated chelator for both diagnostic 68Ga and therapeutic 177Lu, providing a unified platform for theranostic pair development [1].

PET Imaging Gallium-68 Chelator Comparison

64Cu Complex Stability: DOTA vs. NODAGA and 15-5 Macrocycle Resistance to EDTA Challenge

A comparative in vitro stability study evaluated DOTA, NODAGA, and 15-5 macrocycles conjugated to trastuzumab via strain-promoted azide-alkyne cycloaddition (SPAAC). When challenged with EDTA as a transchelation competitor, the [64Cu]Cu-DOTA-trastuzumab conjugate exhibited markedly lower resistance to demetallation compared to [64Cu]Cu-NODAGA- and [64Cu]Cu-15-5-trastuzumab conjugates [1]. Furthermore, the DOTA-mAb conjugate could not be radiolabeled with 64Cu under mild conditions, whereas NODAGA and 15-5 achieved excellent radiochemical yields [1].

Immuno-PET Copper-64 Transchelation Resistance

Copper-Free Click Radiolabeling Efficiency: PEG4-DOTA-DBCO with Azide-Functionalized Nanoparticles

In a study utilizing a structurally analogous DBCO-PEG4-Lys-DOTA-64Cu complex for copper-free click chemistry with azide-functionalized glycol chitosan nanoparticles, the radiolabeling reaction achieved a specific activity of 18.5 GBq/μmol for the pre-radiolabeled DBCO-DOTA complex and produced the final radiolabeled nanoparticles with >98% radiolabeling efficiency and yield within 30 minutes in aqueous conditions [1]. This demonstrates the high efficiency achievable with PEG-DOTA-azide/alkyne click pairs.

Nanoparticle Radiolabeling SPAAC Copper-64

t-Butyl Ester Protection: Organic Solvent Compatibility vs. Unprotected DOTA Analogs

The tris(t-butyl) ester protection of DOTA-(t-Butyl)3-PEG5-azide confers solubility in organic solvents including DMF and DCM , with a measured solubility of 10 mM in DMSO . In contrast, fully deprotected DOTA-azide analogs are predominantly water-soluble (e.g., DOTA-PEG5-azide: 175 mg/mL in water) , which limits their utility in anhydrous coupling reactions requiring organic media.

Organic Synthesis Solubility Protecting Group Strategy

Impact of PEG Spacer Length on In Vivo Pharmacokinetics: Evidence from Dimeric Peptide Conjugates

A study evaluating DOTA-conjugated dimeric [Tyr3]octreotate analogues with spacer lengths of 9, 19, 41, and 57 atoms revealed that spacer length directly modulates in vivo biodistribution and tumor uptake. The 41-atom spacer (structurally comparable to PEG5) demonstrated optimal tumor-to-kidney ratios, whereas shorter (19-atom) and longer (57-atom) spacers resulted in either reduced tumor retention or increased renal accumulation [1].

Linker Optimization Pharmacokinetics Somatostatin Receptor Targeting

CuAAC Click Conjugation Yields: Azide-DOTA Synthons for Peptide Modification

In a systematic evaluation of DOTA synthons bearing various clickable functionalities, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) using an azide-DOTA derivative (structurally analogous to the target compound) yielded the desired DOTA-peptide conjugate in 19-25% overall isolated yield after purification. In contrast, oxime ligation and thiol-ene addition reactions proceeded with higher efficiency (64-83% yields) [1]. All resulting DOTA-conjugates were subsequently radiolabeled with 68Ga in 96-99% radiochemical yield [1].

Click Chemistry Efficiency Peptide Conjugation CuAAC

Validated Application Scenarios for DOTA-(t-Butyl)3-PEG5-azide in Radiopharmaceutical Development


Theranostic Peptide Conjugate Synthesis Requiring Unified 68Ga/177Lu Platform

DOTA-(t-Butyl)3-PEG5-azide is the reagent of choice for constructing peptide-based theranostic agents that require both diagnostic PET imaging (68Ga) and subsequent targeted radiotherapy (177Lu). While NOTA and TRAP chelators offer higher specific activities for 68Ga labeling (10- to 20-fold greater AS than DOTA), they are incompatible with 177Lu due to insufficient thermodynamic stability [1]. The t-butyl protected DOTA moiety in this compound enables late-stage deprotection and metalation with either 68Ga or 177Lu from a single precursor construct, streamlining regulatory filing for clinical translation [2].

Nanoparticle Radiolabeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For copper-free radiolabeling of azide-functionalized nanoparticles, this compound serves as the azide-bearing partner when paired with a DBCO-modified targeting vector or vice versa. Analogous systems using DBCO-PEG4-DOTA-64Cu have demonstrated >98% radiolabeling efficiency within 30 minutes under mild aqueous conditions, preserving nanoparticle physicochemical properties [1]. This scenario is particularly relevant for in vivo biodistribution studies of novel nanomedicines, where copper-free click chemistry avoids cytotoxic copper contamination [2].

Multi-Step Organic Synthesis of PROTACs or Antibody-Drug Conjugates

The t-butyl ester protection of the DOTA carboxylates confers solubility in organic solvents including DMF and DCM (10 mM in DMSO), enabling anhydrous coupling reactions that are incompatible with unprotected, water-soluble DOTA-azide analogs [1]. This property is essential for synthesizing complex bioconjugates such as PROTACs or antibody-drug conjugates, where the DOTA chelator must be installed prior to final deprotection and radiometalation steps [2]. Procurement of the t-butyl protected form avoids premature metal chelation and aggregation during intermediate purification.

Site-Specific Biomolecule Conjugation with Controlled Spacer Length

The PEG5 spacer in DOTA-(t-Butyl)3-PEG5-azide resides within the optimal length range (approximately 41 atoms) for balancing tumor uptake and renal clearance, as demonstrated in comparative in vivo studies of DOTA-conjugated peptide dimers [1]. Procurement of this specific PEG5 variant is justified over shorter PEG2/PEG3 analogs (which may limit tumor retention) or longer PEG8+ analogs (which may increase non-specific renal accumulation), ensuring the final conjugate maintains favorable pharmacokinetic properties for targeted imaging or therapy [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for DOTA-(t-Butyl)3-PEG5-azide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.